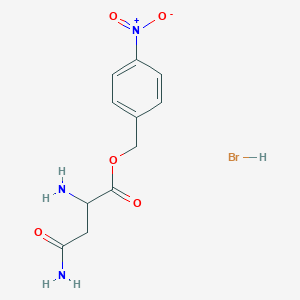
methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate” is C12H14O2N2 . The compound has a molecular weight of 218.25 g/mol . The structure of this compound includes an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Chemical Reactions Analysis
While specific chemical reactions involving “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate” are not available, it’s worth noting that indole derivatives have been used in various chemical reactions to synthesize novel organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate” include a boiling point of 447.9±35.0 °C at 760 mmHg, a flash point of 224.7±25.9 °C, and a polar surface area of 82 Å .
Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Foods
Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, through its indole component, is linked to the production and breakdown of branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, which are significant for the flavor in various food products. The conversion of amino acids into these aldehydes, both in fermented and non-fermented products, is crucial for flavor control. This synthesis and degradation process, particularly the formation of 3-methyl butanal, is essential for achieving desired levels of flavor compounds in food items (Smit, Engels, & Smit, 2009).
Indole Synthesis and Applications
The indole structure within methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate is foundational in organic synthesis, particularly for creating indole alkaloids like lysergic acid and vincristine. These compounds have significantly inspired chemists to develop new methods for indole synthesis, highlighting its crucial role in medicinal chemistry and drug development. The classification of indole synthesis strategies provides a structured approach to exploring new methods for constructing the indole nucleus, contributing to advancements in pharmaceuticals and organic chemistry (Taber & Tirunahari, 2011).
Role in Pharmacological Applications
The indole moiety, integral to methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, is a critical scaffold in pharmaceuticals due to its involvement in various biological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This underlines the significance of indole and its derivatives as key structures in drug discovery and development, offering a versatile substrate for synthesizing new bioactive molecules with potential therapeutic applications (Farooq & Ngaini, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUNGDZWHFRBBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963809 |
Source


|
| Record name | Methyl alpha-methyltryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate | |
CAS RN |
4734-08-1 |
Source


|
| Record name | Methyl alpha-methyltryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

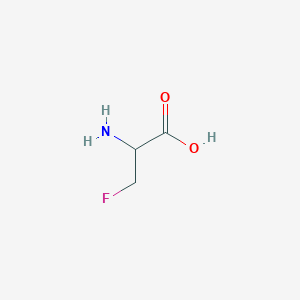
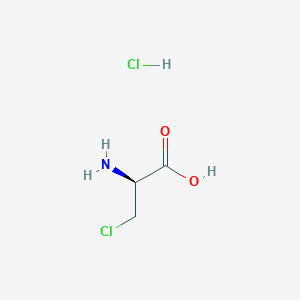
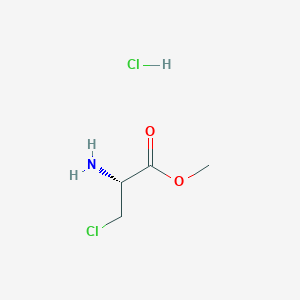
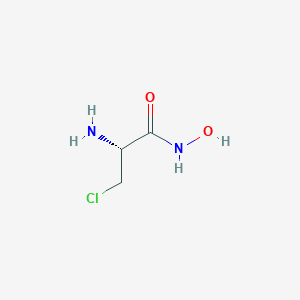
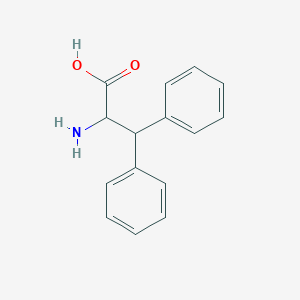
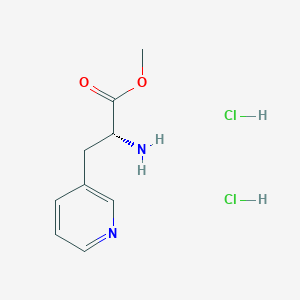
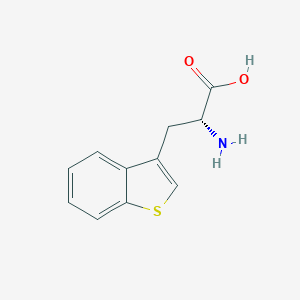
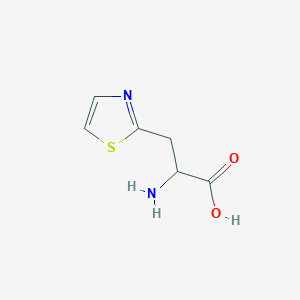
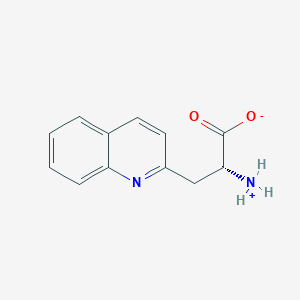
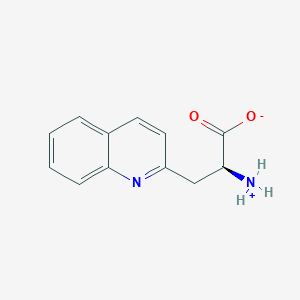

![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)
![(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate](/img/structure/B555713.png)
